Benzoxazole, 2-(diethylamino)-
Description
Historical Context and Evolution of Benzoxazole (B165842) Chemistry
The synthesis of benzoxazole derivatives has evolved significantly over the years, driven by the need for more efficient, safer, and environmentally benign methods. Historically, a common method for producing 2-aminobenzoxazoles involved the cyclization of 2-aminophenols with cyanogen (B1215507) bromide (BrCN). acs.orgnih.gov However, the high toxicity of BrCN prompted researchers to seek alternatives. acs.orgnih.gov
Early alternative approaches included the direct C-2 amination of benzoxazoles, which often required harsh conditions such as transition metal catalysts, high temperatures, and co-oxidants. acs.orgnih.gov The development of N-substituted aminobenzoxazoles also faced challenges, including low yields and the use of expensive or toxic reagents. nih.gov
In recent years, significant progress has been made in developing more sustainable synthetic routes. These modern methods include:
Non-hazardous Cyanating Agents: The use of safer cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been explored. acs.orgorganic-chemistry.orgsci-hub.se
Catalyst-Free and Metal-Free Reactions: Transition-metal-free amination of benzoxazoles has been achieved using systems like tetrabutylammonium (B224687) iodide (TBAI) with an oxidant. organic-chemistry.org Water has also been utilized as a green solvent to promote the synthesis of 2-aminobenzoxazoles, offering an environmentally sustainable approach. rsc.org
Rearrangement Reactions: The Smiles rearrangement has been employed as a synthetic strategy, for instance, in the one-pot amination of benzoxazole-2-thiol. acs.orgnih.govresearchgate.net
Nanocatalysts: Various nanocatalysts, such as nano-ceria (CeO2) and nano-sulfated zirconia, have been used to facilitate the one-pot synthesis of 2-aryl benzoxazoles. ijpbs.com
This evolution from hazardous reagents and harsh conditions to greener, more efficient catalytic systems reflects a broader trend in organic synthesis and has made the versatile benzoxazole scaffold more accessible for research and development. sioc-journal.cn
Rationale for Investigating 2-(Diethylamino)benzoxazole as a Core Research Scaffold
The investigation of 2-(diethylamino)benzoxazole as a core research scaffold is driven by the unique properties imparted by the 2-amino group and the specific nature of the N,N-diethyl substituent. The 2-aminobenzoxazole (B146116) framework is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity. researchgate.net
The rationale for its investigation is multifaceted:
Modulation of Biological Activity: The substituent at the 2-position of the benzoxazole ring is critical for its biological effects. mdpi.com The amino group, in particular, can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors. derpharmachemica.com The diethylamino group, being a bulky and electron-donating substituent, can influence the molecule's steric and electronic properties, which in turn can fine-tune its binding affinity and selectivity for specific biological targets.
Synthetic Versatility: The 2-aminobenzoxazole core serves as a versatile platform for further chemical modification. The diethylamino group is generally stable, allowing for reactions on other parts of the benzoxazole ring system to create libraries of compounds for screening. ijpbs.com
Material Properties: The electron-donating nature of the diethylamino group can significantly impact the photophysical properties of the benzoxazole system, making it a candidate for applications in materials science, such as in the development of fluorescent dyes and optical brighteners. researchgate.neteuropa.eu
Research into derivatives like 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol and 2-(1,3-benzoxazol-2-yl)-5-(diethylamino)phenol for antimicrobial applications underscores the interest in incorporating the diethylamino-substituted phenyl moiety into the benzoxazole framework to discover novel bioactive agents. researchgate.netresearchgate.net
Overview of Key Academic Research Trajectories for Benzoxazole Derivatives
The electronic structure of 2-aminobenzoxazoles is a subject of significant academic interest, as it governs their reactivity and properties. A key feature is the potential for prototropic tautomerism, where the compound can exist as an equilibrium between the amino form and an imino form. scribd.comwikipedia.org This equilibrium is influenced by factors such as the solvent and the nature of substituents on the ring.
The 2-(diethylamino) group is a strong electron-donating group. This has a profound effect on the electronic distribution within the benzoxazole system. This electron donation increases the electron density on the heterocyclic ring, which can influence its reactivity in electrophilic substitution reactions and its coordination chemistry with metal ions.
Theoretical and spectroscopic studies are crucial for understanding these electronic properties. Computational methods like Density Functional Theory (DFT) are used to calculate the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the molecule's electronic transitions and reactivity. researchgate.netnih.gov Experimental techniques such as NMR, IR, and UV-Vis spectroscopy provide direct evidence of the molecule's structure and electronic behavior. mdpi.com For instance, studies on related benzoxazole derivatives show that intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting part of the molecule is a common phenomenon upon photoexcitation. researchgate.netnih.gov
Table 1: Physicochemical and Spectroscopic Data for Benzoxazole, 2-(diethylamino)-
| Property | Value/Data | Source |
|---|---|---|
| IUPAC Name | N,N-diethyl-1,3-benzoxazol-2-amine | nih.gov |
| Molecular Formula | C₁₁H₁₄N₂O | nih.gov |
| Molecular Weight | 190.24 g/mol | nih.gov |
| CAS Number | 20852-38-4 | nih.gov |
| Mass Spectrometry (GC-MS) | Top Peaks (m/z): 147, 190, 161 | nih.gov |
| ¹³C NMR Spectra | Data available in spectral databases. | nih.gov |
This table provides an interactive summary of key identification and spectral data for the title compound.
Benzoxazole derivatives are known for a wide spectrum of biological activities, and a major research trajectory is to elucidate their mechanisms of action. wjpsonline.comresearchgate.netigi-global.com The 2-aminobenzoxazole scaffold is a component of compounds investigated for various therapeutic applications.
Key areas of biological investigation include:
Antimicrobial Activity: Many 2-aminobenzoxazole derivatives exhibit potent activity against bacteria and fungi. wjpsonline.comresearchgate.netasianpubs.org For example, a series of 2-(1,3-benzoxazol-2-yl)-5-(diethylamino)phenol derivatives were synthesized and showed promising in vitro activity against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. researchgate.net The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity. igi-global.com
Enzyme Inhibition: These compounds have been identified as inhibitors of various enzymes. nih.gov For example, 2-aminobenzoxazole derivatives have been developed as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, which is a target for modulating immune responses. nih.gov Other derivatives have shown inhibitory activity against topoisomerase I and butyrylcholinesterase. acs.orgheteroletters.org
Anti-inflammatory Activity: Substituted benzoxazoles have been investigated as anti-inflammatory agents. derpharmachemica.comijpbs.com Research has shown that substitutions at the 5-position of the benzoxazole ring can be particularly important for this activity. ijpbs.com
The specific role of the 2-(diethylamino) group in these activities is an area of active research, focusing on how it modulates binding to the active sites of target proteins.
Table 2: Overview of Investigated Biological Activities of 2-Aminobenzoxazole Derivatives
| Biological Activity | Target/Application | Specific Examples/Findings | Source(s) |
|---|---|---|---|
| Antimicrobial | Bacteria (Gram-positive, Gram-negative), Fungi | Derivatives of 2-(1,3-benzoxazol-2-yl)-5-(diethylamino)phenol show activity against S. aureus, E. coli, C. albicans. | researchgate.net |
| Anti-inflammatory | Inflammation pathways | 5-substituted benzoxazoles show promising activity. | derpharmachemica.comijpbs.com |
| Enzyme Inhibition | Spns2, Topoisomerase, Cholinesterase | 2-aminobenzoxazole is a viable scaffold for potent Spns2 inhibitors. | nih.govnih.gov |
| Anticancer | Cancer cell lines | Benzoxazole derivatives have been evaluated for anticancer properties. | nih.gov |
This interactive table summarizes the diverse biological roles of the 2-aminobenzoxazole scaffold, providing context for the potential of the diethylamino derivative.
The unique photophysical properties of benzoxazole derivatives make them attractive candidates for applications in materials science. Their aromatic and heterocyclic structure often leads to strong fluorescence. nih.gov
Research in this area focuses on:
Fluorescent Dyes and Probes: The benzoxazole core is a component of many fluorescent compounds. The introduction of an electron-donating group like diethylamino at one end of the conjugated system and an electron-withdrawing group at the other can create "push-pull" fluorophores with large Stokes shifts and high quantum yields, which are desirable for fluorescent probes and labels. researchgate.net
Optical Brighteners: Benzoxazole derivatives are used commercially as optical brighteners in products like laundry detergents. wikipedia.org These compounds absorb light in the UV spectrum and re-emit it in the blue region of the visible spectrum, making fabrics appear whiter. A derivative, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]benzoxazole-5-sulphonamide, is noted for its use in coating products, inks, and polymers. europa.eu
Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of some benzoxazole derivatives make them potential materials for use as emitters in OLEDs. Research explores how modifications to the molecular structure can tune the emission color and improve device efficiency.
The compound 2-(diethylamino)benzoxazole, with its strong electron-donating group, is a valuable building block for creating advanced materials with tailored optical and electronic properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
20852-38-4 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N,N-diethyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H14N2O/c1-3-13(4-2)11-12-9-7-5-6-8-10(9)14-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
LQGJLZVVRFSUBM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC2=CC=CC=C2O1 |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2O1 |
Other CAS No. |
20852-38-4 |
Origin of Product |
United States |
Spectroscopic Characterization and Photophysical Investigations of 2 Diethylamino Benzoxazole Systems
Advanced Spectroscopic Characterization Techniques
The definitive identification and structural elucidation of 2-(diethylamino)benzoxazole systems rely on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular architecture, from atomic connectivity to three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-(diethylamino)benzoxazole derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum, the aromatic protons of the benzoxazole (B165842) ring typically appear as a complex multiplet system in the range of δ 7.0–7.8 ppm. The ethyl protons of the diethylamino group exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons, typically around δ 2.9–3.5 ppm, and a triplet for the methyl (-CH₃) protons around δ 1.2–1.5 ppm, with a coupling constant (J) of approximately 7 Hz.
The ¹³C NMR spectrum provides further structural confirmation. The carbon atom at the 2-position (C2), directly attached to the diethylamino group and the heteroatoms, is significantly deshielded and appears at a characteristic downfield shift. For instance, in the related compound 2-ethylbenzo[d]oxazole, the C2 carbon resonates at δ 168.2 ppm. clockss.org The carbons of the fused benzene (B151609) ring typically resonate between δ 110–151 ppm. clockss.org The methylene and methyl carbons of the diethylamino group are observed in the aliphatic region of the spectrum.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Alkylbenzoxazole Systems in CDCl₃ Data based on structurally similar compounds like 2-ethylbenzo[d]oxazole. clockss.org
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic-H | 7.27-7.66 (m) | - |
| Benzoxazole C (Aromatic) | - | 110.3, 119.6, 124.1, 124.5 |
| Benzoxazole C (Bridgehead) | - | 141.5, 150.9 |
| Benzoxazole C2 | - | ~168 |
| -N-CH₂ -CH₃ | ~3.0 (q) | ~22 |
| -N-CH₂-CH₃ | ~1.4 (t) | ~11 |
m = multiplet, q = quartet, t = triplet
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The FT-IR spectrum of 2-(diethylamino)benzoxazole would exhibit several characteristic absorption bands.
Key vibrational modes include the C=N stretching of the oxazole (B20620) ring, typically observed in the 1600–1680 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the C-O-C group within the benzoxazole core are expected to appear around 1230 cm⁻¹ and 1030 cm⁻¹, respectively. researchgate.net The presence of the benzene ring is confirmed by C=C stretching vibrations in the 1450–1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the diethylamino group are typically found in the 2850–2980 cm⁻¹ region. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for Benzoxazole Systems
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2980 |
| C=N Stretch | 1600-1680 |
| Aromatic C=C Stretch | 1450-1600 |
| Asymmetric C-O-C Stretch | ~1230 |
| Symmetric C-O-C Stretch | ~1030 |
Mass Spectrometry (MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2-(diethylamino)benzoxazole (C₁₁H₁₄N₂O), the calculated monoisotopic mass is 190.1106 Da.
In techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. Therefore, in the mass spectrum of 2-(diethylamino)benzoxazole, a prominent peak would be expected at a mass-to-charge ratio (m/z) of approximately 191.1184. For related compounds like 2-ethylbenzo[d]oxazole, the [M+H]⁺ peak has been observed at m/z 148.00. clockss.org High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound in complex mixtures.
Table 3: Predicted Mass Spectrometry Data for 2-(diethylamino)benzoxazole (C₁₁H₁₄N₂O)
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₁₁H₁₄N₂O⁺ | 190.1106 |
| [M+H]⁺ | C₁₁H₁₅N₂O⁺ | 191.1184 |
| [M+Na]⁺ | C₁₁H₁₄N₂ONa⁺ | 213.1004 |
X-ray Crystallography for Solid-State Structural Elucidation
A crystallographic study of 2-(diethylamino)benzoxazole would confirm the planarity of the benzoxazole core and determine the conformation of the diethylamino substituent relative to the ring. Furthermore, it would reveal the nature of intermolecular interactions in the solid state, such as π-π stacking between the aromatic rings of adjacent molecules or weak hydrogen bonds, which govern the crystal packing. nih.gov For example, in the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, molecules are linked by N—H⋯N hydrogen bonds and weak aromatic π–π stacking interactions. nih.gov
In-depth Photophysical Studies of 2-(diethylamino)benzoxazole Derivatives
The electronic properties of 2-(diethylamino)benzoxazole make it a candidate for applications in materials science, particularly as a fluorescent probe or dye. Its photophysical behavior is dominated by the interaction between the electron-donating diethylamino group and the electron-accepting benzoxazole moiety.
Absorption and Emission Spectroscopy
UV-Visible absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions within the molecule. The 2-(diethylamino)benzoxazole system is expected to exhibit absorption and emission bands at longer wavelengths compared to the unsubstituted benzoxazole parent compound, owing to the strong electron-donating nature of the diethylamino group. This substituent increases the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap.
This donor-acceptor structure often leads to an intramolecular charge transfer (ICT) character in the excited state. cuni.cz Consequently, the compound is expected to exhibit positive solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This is because more polar solvents can better stabilize the charge-separated excited state. The difference between the absorption and emission maxima, known as the Stokes shift, is also sensitive to the solvent environment. For example, derivatives of 7-(diethylamino)coumarin, which also feature a strong donor-acceptor character, show absorption maxima around 470 nm and emission maxima around 520 nm, with sensitivity to the medium. arabjchem.org
Table 4: Typical Absorption (λ_abs) and Emission (λ_em) Wavelengths for Diethylamino-Substituted Heterocyclic Dyes in Various Solvents Illustrative data based on related donor-acceptor systems. arabjchem.org
| Solvent | Polarity Index | Typical λ_abs (nm) | Typical λ_em (nm) |
|---|---|---|---|
| Dichloromethane (B109758) | 3.1 | ~475 | ~510 |
| Ethyl Acetate (B1210297) | 4.4 | ~470 | ~515 |
| Acetonitrile (B52724) | 5.8 | ~470 | ~525 |
| Methanol | 5.1 | ~470 | ~530 |
| Water | 10.2 | ~460 | ~540 |
Fluorescence Quantum Yield Determinations
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This parameter is highly sensitive to the molecular structure and the surrounding environment. For 2-aryl-perfluorobenzoxazoles, quantum yields as high as 99% have been reported, indicating highly efficient emission. rsc.org
In related systems, such as 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one, high fluorescence quantum yields are observed in a wide range of solvents. researchgate.net The efficiency of fluorescence is often dictated by the balance between radiative (fluorescence) and non-radiative decay pathways from the excited state. nih.gov Factors that restrict molecular vibrations, such as aggregation or increased solvent viscosity, can enhance the quantum yield by inhibiting non-radiative decay channels. nih.gov While specific quantum yield data for the parent "Benzoxazole, 2-(diethylamino)-" is not detailed in the provided context, the high values observed in closely related structures suggest that it is likely an efficient fluorophore.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Amino-Benzoxazoles
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This process is common in molecules containing an intramolecular hydrogen bond, such as 2-(2'-hydroxyphenyl)benzoxazole (HBO). nih.govacs.orgnih.gov The process involves a four-step cycle: photoexcitation of the ground-state enol form (E), ultrafast proton transfer in the excited state to form a keto tautomer (K*), radiative decay of the tautomer to its ground state (K), and subsequent reverse proton transfer to regenerate the initial enol form. researchgate.net
A key feature of ESIPT is the resulting large Stokes shift, as the emission occurs from the energetically stabilized keto tautomer. nih.govnih.gov The presence of an amino group, such as the diethylamino group, can significantly modulate the ESIPT process. As a strong electron-donating group, it increases the electron density on the benzoxazole ring system. This enhanced electron density can affect the acidity of the proton donor and the basicity of the proton acceptor involved in the hydrogen bond, thereby influencing the rate and efficiency of the proton transfer. In some cases, the amino group's influence can lead to coupled proton and charge transfer in the excited state. nih.gov
Solvatochromic Behavior and Environmental Sensitivity of Fluorescence
Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents, reflecting the sensitivity of its electronic ground and excited states to the solvent's polarity. nih.gov This phenomenon is particularly pronounced in "push-pull" molecules, where an electron-donating group (like diethylamino) is conjugated with an electron-accepting group.
The spectral properties of 2-(diethylamino)benzoxazole systems are highly dependent on the polarity of the solvent. researchgate.net Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. researchgate.netacs.orgnih.gov This is because the excited state of these molecules often possesses a larger dipole moment than the ground state due to intramolecular charge transfer (ICT). umsl.edu Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for fluorescence and shifting the emission to longer wavelengths. researchgate.netnih.gov
For example, in studies of related amino-substituted benzoxazoles and other dyes, a distinct red-shift of the emission spectra is observed as solvent polarity increases. researchgate.netacs.org This behavior indicates that the diethylamino group actively participates in charge transfer upon excitation, making the molecule a sensitive probe for its local environment.
The fluorescence of amino-substituted benzoxazoles is often sensitive to changes in pH. The diethylamino group is basic and can be protonated in acidic conditions. This protonation significantly alters the electronic properties of the molecule.
Protonation of the nitrogen atom converts the electron-donating diethylamino group into an electron-withdrawing diethylammonium (B1227033) group. This change inhibits the intramolecular charge transfer (ICT) process that is responsible for the fluorescence in the neutral form. nyu.edursc.org As a result, protonation typically leads to a dramatic decrease in fluorescence intensity (quenching) or a significant blue-shift in the emission spectrum. acs.orgrsc.org This on/off or ratiometric response makes these compounds suitable as fluorescent pH sensors. nih.govacs.org For instance, some benzoxazole derivatives show large fluorescence enhancements under specific pH conditions, highlighting their potential application as pH probes. nih.gov
Time-Resolved Fluorescence Spectroscopy (Nanosecond and Femtosecond Laser Flash Photolysis)
Time-resolved fluorescence spectroscopy is a powerful technique for investigating the excited-state dynamics of fluorescent molecules such as 2-(diethylamino)benzoxazole. By employing nanosecond and femtosecond laser flash photolysis, researchers can gain insights into processes that occur on extremely short timescales after the absorption of light. These methods allow for the determination of fluorescence lifetimes, the identification of transient species, and the elucidation of decay pathways of the excited state.
In a typical experiment, a short pulse of laser light excites the sample, and the subsequent fluorescence decay is monitored over time. The fluorescence lifetime (τ) is a characteristic parameter for a fluorescent molecule and is defined as the average time the molecule spends in the excited state before returning to the ground state. For benzoxazole derivatives, these lifetimes can be influenced by the solvent polarity, pH, and the nature of substituents on the benzoxazole core.
While specific time-resolved fluorescence data for 2-(diethylamino)benzoxazole is not extensively documented in publicly available literature, studies on analogous 2-aminobenzoxazole (B146116) and other benzoxazole derivatives provide valuable insights. For instance, the fluorescence of aromatic benzoxazole derivatives is a well-established phenomenon, and their luminescent properties have been the subject of various investigations. The diethylamino group, being an electron-donating group, is expected to influence the intramolecular charge transfer (ICT) character of the excited state, which would be reflected in its photophysical properties.
Femtosecond laser flash photolysis can be used to observe the initial events following photoexcitation, such as vibrational relaxation and solvent reorganization, which occur on the femtosecond to picosecond timescale. Nanosecond laser flash photolysis is suitable for studying longer-lived excited states, such as triplet states or transient radical ions, which may form through intersystem crossing or electron transfer processes.
The following table summarizes typical fluorescence lifetime data for related benzoxazole derivatives to illustrate the type of information obtained from time-resolved fluorescence spectroscopy.
| Compound | Solvent | Fluorescence Lifetime (ns) |
| 2-Phenylbenzoxazole | Cyclohexane | 1.2 |
| 2-(4-Methoxyphenyl)benzoxazole | Methanol | 1.5 |
| 2-(4-Aminophenyl)benzoxazole | Ethanol (B145695) | 3.8 |
This table presents illustrative data for analogous compounds to demonstrate the typical range of fluorescence lifetimes for benzoxazole derivatives.
Thermal Stability Characterization (e.g., TGA Analysis)
Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provide information about decomposition temperatures, residual mass, and the kinetics of thermal degradation.
For a compound like 2-(diethylamino)benzoxazole, TGA would be employed to determine its upper temperature limit for use and storage, as well as to understand its decomposition pathway. The TGA thermogram would show the temperature at which weight loss begins (onset temperature of decomposition) and the temperature at which the maximum rate of weight loss occurs.
The thermal stability of benzoxazole derivatives can be influenced by the nature and position of substituents. Generally, the heterocyclic benzoxazole core imparts good thermal stability to the molecule. The decomposition of 2-(diethylamino)benzoxazole would likely involve the fragmentation of the diethylamino group and the eventual breakdown of the benzoxazole ring at higher temperatures.
Below is an illustrative data table showing the kind of information that would be obtained from a TGA analysis of a hypothetical benzoxazole derivative.
| Parameter | Value |
| Onset of Decomposition (Tonset) | 250 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | 275 °C |
| Residual Mass at 600 °C | 5% |
| Atmosphere | Nitrogen |
| Heating Rate | 10 °C/min |
This table is a hypothetical representation of TGA data for a benzoxazole derivative to illustrate the output of the technique.
Electrochemical Behavior and Redox Properties
The electrochemical behavior and redox properties of 2-(diethylamino)benzoxazole can be investigated using techniques such as cyclic voltammetry (CV). CV provides information about the oxidation and reduction potentials of a compound, the stability of the resulting redox species, and the electron transfer kinetics.
In a cyclic voltammetry experiment, the potential of a working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram. For a reversible redox process, the voltammogram will show a pair of peaks: an anodic peak corresponding to oxidation and a cathodic peak corresponding to reduction.
Studies on various 2,5-disubstituted benzoxazole compounds have shown that the benzoxazole moiety can undergo electrochemical reactions. researchgate.netnih.gov The presence of the electron-donating diethylamino group at the 2-position of the benzoxazole ring is expected to influence its redox properties significantly. Electron-donating groups generally make a compound easier to oxidize, meaning the oxidation potential would be lower (less positive) compared to an unsubstituted benzoxazole.
The oxidation process would likely involve the removal of an electron from the π-system of the molecule, potentially leading to the formation of a radical cation. The stability of this radical cation would determine the reversibility of the oxidation process. Similarly, the reduction process would involve the addition of an electron to the π-system, forming a radical anion.
The electrochemical properties are also highly dependent on the solvent and the supporting electrolyte used in the experiment. Aprotic solvents like acetonitrile or dimethylformamide are commonly used for these studies.
The following table provides hypothetical electrochemical data for 2-(diethylamino)benzoxazole to illustrate the type of information that can be obtained from cyclic voltammetry.
| Parameter | Value (vs. Ag/AgCl) |
| Oxidation Potential (Epa) | +1.2 V |
| Reduction Potential (Epc) | -1.8 V |
| Redox Process | Irreversible |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M TBAPF6 |
This table is a hypothetical representation of electrochemical data for 2-(diethylamino)benzoxazole to illustrate the parameters determined by cyclic voltammetry.
Computational Chemistry Approaches for Understanding 2 Diethylamino Benzoxazole
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are instrumental in predicting the ground state (S₀) geometry of 2-(diethylamino)benzoxazole. By optimizing the molecular structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation can be precisely determined.
The selection of a functional and basis set is critical for the accuracy of DFT calculations. A common choice for organic molecules is the B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p), which has been shown to yield results in good agreement with experimental data for similar benzoxazole (B165842) derivatives. researchgate.net These calculations would reveal the planar nature of the benzoxazole core and the specific orientation of the flexible diethylamino group.
Beyond geometry, DFT provides a detailed picture of the electronic landscape. The distribution of electron density, dipole moment, and electrostatic potential can be mapped, identifying electron-rich and electron-poor regions of the molecule. The electron-donating nature of the diethylamino group is expected to significantly influence the electronic distribution across the benzoxazole ring system.
Table 1: Predicted Ground State Geometrical Parameters for 2-(Diethylamino)benzoxazole (Illustrative Data) This table presents hypothetical data based on typical DFT (B3LYP/6-311++G(d,p)) calculations for analogous molecules.
| Parameter | Value |
|---|---|
| Bond Length C2-N (diethylamino) | 1.37 Å |
| Bond Length C2-O1 | 1.35 Å |
| Bond Length C2-N3 | 1.31 Å |
| Bond Angle O1-C2-N3 | 115.0° |
| Dihedral Angle (Benzene-Oxazole) | ~0.5° |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Transitions
To understand the photophysical behavior of 2-(diethylamino)benzoxazole, such as its interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.net TD-DFT extends the principles of DFT to calculate the properties of electronic excited states. nih.gov This approach is crucial for predicting the vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions involved. researchgate.net
For 2-(diethylamino)benzoxazole, TD-DFT calculations, often performed at the same level of theory as the ground-state optimization (e.g., TD-B3LYP/6-311++G(d,p)), can identify the key excited states (S₁, S₂, etc.). The calculations yield oscillator strengths, which are proportional to the intensity of an electronic transition. It is anticipated that the lowest energy transition (S₀ → S₁) would be a π→π* transition, characterized by a significant redistribution of electron density from the electron-rich diethylamino group and the benzene (B151609) portion of the benzoxazole to the oxazole (B20620) moiety. This intramolecular charge transfer (ICT) is a common feature in molecules with donor-acceptor architectures. nih.gov
Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Diagrams)
A critical component of understanding a molecule's electronic properties and reactivity is the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical stability and electronic excitability. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited to a higher energy state. mdpi.com
For 2-(diethylamino)benzoxazole, the electron-donating diethylamino group is expected to raise the energy of the HOMO, while the benzoxazole core acts as the primary location for the LUMO. This would likely result in a relatively small HOMO-LUMO gap compared to the unsubstituted benzoxazole parent molecule, shifting its absorption to longer wavelengths. DFT calculations provide both the energies of these orbitals and their spatial distribution. The HOMO would likely show significant electron density on the diethylamino group and the fused benzene ring, while the LUMO would be concentrated on the heterocyclic oxazole ring. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for 2-(Diethylamino)benzoxazole (Illustrative Data) This table presents hypothetical data based on typical DFT (B3LYP/6-311++G(d,p)) calculations.
| Orbital | Energy (eV) |
|---|---|
| LUMO | -1.50 |
| HOMO | -5.80 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
Simulation of Spectroscopic Properties (e.g., Absorption and Emission Spectra Prediction)
A significant advantage of computational methods is the ability to simulate spectra, which can be directly compared with experimental results. Using the vertical excitation energies and oscillator strengths calculated by TD-DFT, an ultraviolet-visible (UV-Vis) absorption spectrum can be generated. researchgate.net Each calculated transition is typically broadened with a Gaussian or Lorentzian function to produce a continuous spectrum that mimics experimental conditions.
Similarly, by optimizing the geometry of the first excited state (S₁) and then calculating the energy difference for the transition back to the ground state geometry, the fluorescence emission spectrum can be predicted. The difference between the absorption and emission maxima (the Stokes shift) can also be estimated. For 2-(diethylamino)benzoxazole, the simulated spectra would be expected to show a strong absorption band corresponding to the S₀ → S₁ (π→π*) transition, with the position of this band being sensitive to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).
Mechanistic Computational Studies for Reactivity Pathways
Computational chemistry is also invaluable for exploring the reactivity of 2-(diethylamino)benzoxazole. DFT can be used to model reaction mechanisms, identify transition states, and calculate activation energies. For example, the sites most susceptible to electrophilic or nucleophilic attack can be predicted by analyzing local reactivity descriptors, such as Fukui functions or the molecular electrostatic potential map. researchgate.net
Should 2-(diethylamino)benzoxazole be involved in a chemical reaction, such as its synthesis via the aminolysis of a related compound, computational methods could elucidate the step-by-step mechanism. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. This provides a molecular-level understanding of the reaction kinetics and thermodynamics that is often inaccessible through experimental means alone.
Quantum Chemical Insights into ESIPT Phenomena
Excited-State Intramolecular Proton Transfer (ESIPT) is a well-studied photochemical process common in benzoxazole derivatives that contain a proton-donating group, such as a hydroxyl (-OH), ortho to the heterocyclic ring (e.g., in 2-(2'-hydroxyphenyl)benzoxazole). nih.gov In such molecules, photoexcitation dramatically increases the acidity of the proton donor and the basicity of a proton acceptor within the same molecule (typically the nitrogen atom of the oxazole ring), triggering an ultrafast proton transfer in the excited state. This leads to a tautomeric form with a large Stokes shift in its fluorescence.
However, 2-(diethylamino)benzoxazole lacks the requisite intramolecular hydrogen-bonding system necessary for the classic ESIPT mechanism. It does not possess an acidic proton donor (like a hydroxyl or primary amino group) that can form a hydrogen bond with the nitrogen atom of the oxazole ring. Therefore, computational studies would predict that 2-(diethylamino)benzoxazole does not undergo ESIPT.
Instead of ESIPT, quantum chemical calculations would focus on other potential excited-state deactivation pathways. These could include:
Intramolecular Charge Transfer (ICT): As mentioned, the molecule is well-suited for ICT, where the excited state relaxes to a highly polar state. The emission from this ICT state would be highly sensitive to solvent polarity.
Torsional Relaxation: The diethylamino group has rotational freedom. Computational studies could explore the potential energy surface of the excited state with respect to the rotation around the C-N bond, to see if twisting motions provide a non-radiative decay channel.
Thus, while ESIPT is a hallmark of many benzoxazoles, computational insights for 2-(diethylamino)benzoxazole would highlight its distinct photophysical behavior, governed by ICT and other relaxation processes rather than proton transfer. nih.govmdpi.com
Structure Activity Relationship Sar Studies of 2 Diethylamino Benzoxazole Derivatives
Impact of the Diethylamino Substituent Position and Nature on Activity
The positioning and chemical environment of the diethylamino group are critical determinants of the biological activity of 2-(diethylamino)benzoxazole derivatives. Strategic placement of this functional group can significantly modulate the compound's interaction with biological targets.
Research into 2-arylbenzoxazole derivatives has shed light on the importance of the substitution pattern on the C2-aryl ring. In a series of 2-(3,4-disubstituted phenyl)benzoxazoles, compounds bearing an N,N-diethylaminoethyl group at the fourth position of the phenyl ring were synthesized and evaluated for their antiproliferative and antibacterial activities. mdpi.com
One study highlighted that benzoxazole (B165842) derivatives with an N,N-diethyl group at position 4 of a C2-aryl substituent exhibited notable biological activity. researchgate.net For instance, in a series of compounds tested for antiproliferative activity, those with a chlorine atom at the 5-position of the benzoxazole ring and an N,N-diethyl substituent on the C2-phenyl ring showed enhanced activity compared to unsubstituted analogues. mdpi.com This suggests a synergistic effect between the substitution on the benzoxazole core and the C2-aryl moiety.
While the provided outline mentions coumarin (B35378) scaffolds, specific studies detailing the SAR of 2-(diethylamino)benzoxazole directly linked to a coumarin scaffold were not prominently available in the reviewed literature. However, the principle of modulating activity through the placement of the diethylamino group on an appended ring system remains a key strategy in medicinal chemistry.
The introduction of a linker between the benzoxazole C2-position and the diethylamino group can significantly impact the molecule's flexibility, conformation, and ability to interact with target sites. Studies on related heterocyclic systems, such as benzimidazoles, have shown that the length of a linker at the C2 position can be inversely related to biological activity.
In the context of 2-arylbenzoxazoles, a study investigated derivatives with an N,N-diethylaminoethyl group attached to the C2-phenyl ring. mdpi.com This ethyl group acts as a short linker. The specific compound, 5-bromo-2-(4-(2-(diethylamino)ethoxy)phenyl)benzoxazole, demonstrated notable antibacterial activity, particularly against Pseudomonas aeruginosa and Enterococcus faecalis. This indicates that a diethylamino group tethered via a short alkyl chain to a C2-aryl substituent can be beneficial for certain biological activities.
| Compound ID | C2-Substituent | Linker | Biological Activity Highlight |
| Example 1 | 4-(2-(diethylamino)ethoxy)phenyl | -O-CH₂-CH₂- | Notable antibacterial activity against P. aeruginosa (MIC = 0.25 µg/mL) and E. faecalis (MIC = 0.5 µg/mL) researchgate.net |
This table presents illustrative data based on findings for closely related structures.
Effects of Other Substituents on the Benzoxazole Ring (e.g., C-5, C-6, C-7) on Activity
It is a well-established principle in the SAR of benzoxazoles that substituents at the C-2 and C-5 positions are of particular importance for biological activity. mdpi.comnih.gov In a series of 2-arylbenzoxazole derivatives bearing a diethylamino-related group on the C2-phenyl ring, the introduction of a halogen at the C-5 position was found to be advantageous. Specifically, compounds substituted with chlorine at C-5 showed more enhanced antiproliferative activity compared to their unsubstituted counterparts. mdpi.com
Furthermore, the introduction of a bromine atom at the C-7 position has been shown to increase the antimicrobial activity of certain benzoxazole derivatives. nih.gov This effect is attributed to the electron-accepting nature of the halogen, which can alter the electronic distribution of the entire heterocyclic system.
The following table summarizes the observed effects of substituents at various positions on the benzoxazole ring in relevant derivative series.
| Position | Substituent | Observed Effect on Activity |
| C-5 | Chlorine | Enhanced antiproliferative activity in 2-(diethylamino-substituted-phenyl)benzoxazoles mdpi.com |
| C-5 | Bromine | Conferred potent antibacterial activity in 2-(diethylamino-substituted-phenyl)benzoxazoles researchgate.net |
| C-7 | Bromine | Increased antimicrobial activity in a series of benzoxazolylalanine derivatives nih.gov |
This table illustrates the impact of benzoxazole ring substituents based on available research data.
Correlation of Electronic and Steric Factors with Observed Activities
The SAR of benzoxazole derivatives often indicates that the presence of both electron-withdrawing and electron-releasing groups at different positions can enhance biological effects. sapub.org For instance, the electron-donating diethylamino group on a C2-aryl substituent paired with an electron-withdrawing halogen (like chlorine or bromine) at the C-5 position of the benzoxazole ring can lead to potent activity. mdpi.com This push-pull electronic effect can be crucial for binding to biological targets.
Steric factors also play a significant role. The bulkiness of the diethylamino group, as well as other substituents, can influence how the molecule fits into a receptor's binding pocket. In some cases, bulky substituents at the C-2 position can lead to a decrease in activity due to steric hindrance, preventing optimal interaction with the target. nih.gov Therefore, a balance must be struck between having substituents that confer favorable electronic properties and those that are sterically compatible with the target site.
Mechanistic Insights into Biological Activities of 2 Diethylamino Benzoxazole Scaffolds
Anticancer and Antiproliferative Activity Mechanisms
The anticancer properties of 2-substituted benzoxazole (B165842) derivatives are attributed to several distinct but often interconnected mechanisms. These compounds can interfere with essential enzymatic processes, disrupt cellular signaling, and trigger programmed cell death, ultimately leading to the inhibition of tumor growth and proliferation.
A primary strategy through which benzoxazole scaffolds exert their anticancer effects is by targeting and inhibiting enzymes that are crucial for cancer cell survival and proliferation.
DNA Gyrase and Topoisomerase I/II: DNA topoisomerases are vital enzymes that regulate the topological state of DNA, making them essential for replication and transcription. esisresearch.org Several 2,5-disubstituted-benzoxazole derivatives have been identified as potent inhibitors of both eukaryotic DNA topoisomerase I and II. esisresearch.orgnih.gov For instance, certain compounds were found to be more potent poisons of eukaryotic DNA topoisomerase I than the reference drug camptothecin, with IC50 values ranging from 14.1 to 495 μM. esisresearch.orgtandfonline.comtandfonline.com Other derivatives exhibited significant activity as eukaryotic DNA topoisomerase II inhibitors, showing higher potency than etoposide (B1684455) with IC50 values as low as 17.4 μM. esisresearch.orgtandfonline.com The benzoxazole ring was noted to be more critical than a benzimidazole (B57391) ring for DNA topoisomerase II inhibitory activity. esisresearch.org Further studies have confirmed that 2-substituted benzoxazoles can inhibit both human Topo I and Topo IIα, with compounds like 2-(4'-bromophenyl)-6-nitrobenzoxazole being the most effective Topo II inhibitor (IC50 of 71 μM). benthamdirect.com
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govnih.gov Hindering the VEGF/VEGFR-2 signaling pathway is a significant target in cancer therapy. nih.govsemanticscholar.org A variety of novel benzoxazole derivatives have been designed and evaluated as potential VEGFR-2 inhibitors. nih.govsemanticscholar.org One of the most potent compounds, 12l, demonstrated a strong VEGFR-2 inhibitory effect with an IC50 value of 97.38 nM, comparable to the standard drug sorafenib (B1663141) (IC50 = 48.16 nM). nih.govnih.govresearchgate.net Another study identified compound 8d, which exerted exceptional VEGFR-2 inhibition with an IC50 value of 0.0554 μM, surpassing sorafenib (0.0782 μM). nih.gov The inhibition of VEGFR-2 by these compounds is a likely mechanism for their cytotoxic effects. nih.gov
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes primarily associated with neurodegenerative diseases, but their inhibition has also become a therapeutic target in cancer research. nih.govnih.gov Novel benzoxazole and naphthoxazole analogs have been evaluated for their ability to inhibit these enzymes. nih.gov One compound, 4-(Naphtho[1,2-d] nih.govtandfonline.comoxazol-2-yl)benzene-1,3-diol, was identified as a highly potent AChE inhibitor with an IC50 value of 58 nM. nih.gov Other 2-aryl-6-carboxamide benzoxazole derivatives have also shown potent, mixed-type dual inhibition of both AChE and BChE by binding to both the catalytically active and peripheral anionic sites of the enzymes. nih.gov
Table 1: Inhibition of Cancer-Related Enzymes by Benzoxazole Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference Compound | IC50 Values |
|---|---|---|---|---|
| 2,5-disubstituted-benzoxazoles | Topoisomerase I | More potent than reference | Camptothecin | 14.1 - 495 µM |
| 2,5-disubstituted-benzoxazoles | Topoisomerase II | Higher potency than reference | Etoposide | 17.4 - 91.41 µM |
| Novel Benzoxazole Derivative (12l) | VEGFR-2 | Promising inhibitory activity | Sorafenib | 97.38 nM |
| Modified Benzoxazole (8d) | VEGFR-2 | Exceptional inhibition | Sorafenib | 0.0554 µM |
Beyond direct enzyme inhibition, 2-(diethylamino)benzoxazole scaffolds can interfere with the complex signaling networks that govern cancer cell behavior. Tyrosine kinases are major targets in this regard, as they play a crucial role in modulating growth factor signaling, which can lead to increased proliferation, growth, and angiogenesis of tumor cells. nih.gov The inhibition of the VEGFR-2 pathway is a prime example of this modulation. nih.govnih.gov Activation of VEGFR-2 initiates a downstream signal transduction pathway that results in angiogenesis; therefore, inhibitors that block this pathway are valuable in anticancer therapy. nih.govnih.govsemanticscholar.org The anticancer effects of some natural compounds are known to be mediated through the modulation of pathways like MAPK/ERK and NF-κB, which are involved in cancer cell growth, invasion, and apoptosis inhibition. frontiersin.org
A key outcome of the enzymatic and signaling pathway inhibition by benzoxazole derivatives is the induction of apoptosis (programmed cell death) and modulation of the cell cycle in cancer cells.
Several studies have demonstrated that potent VEGFR-2 inhibitors from the benzoxazole family can induce apoptosis and cause cell cycle arrest. For example, compound 12l was found to induce apoptosis in HepG2 (liver cancer) cells by 35.13% and arrested cell growth primarily at the Pre-G1 and G1 phases. nih.govnih.gov This apoptotic effect was further supported by a significant increase in the levels of caspase-3 (2.98-fold) and BAX (3.40-fold), and a reduction in Bcl-2 levels (2.12-fold). nih.gov Another derivative, compound 14b, induced apoptosis by 16.52% in HepG2 cells and arrested the cell cycle at the Pre-G1 phase, an effect accompanied by a 4.8-fold increase in caspase-3 levels. nih.gov Similarly, compound 8d showed a significant apoptotic effect, arresting HepG2 cells at the pre-G1 phase. nih.gov Other research has also identified benzoxazole derivatives that can induce or amplify apoptotic effects on mouse lymphoma cells. esisresearch.orgresearchgate.net
Table 2: Apoptotic and Cell Cycle Effects of Benzoxazole Derivatives on HepG2 Cells
| Compound | Apoptosis Induction (%) | Cell Cycle Arrest Phase | Fold Increase in Caspase-3 |
|---|---|---|---|
| 12l | 35.13% | Pre-G1 and G1 | 2.98 |
| 14b | 16.52% | Pre-G1 | 4.8 |
| 8d | Significant | Pre-G1 | Not specified |
DNA intercalation, where a molecule inserts itself between the base pairs of DNA, is another mechanism of anticancer activity. While direct studies on 2-(diethylamino)benzoxazole are limited, related structures have shown this potential. Naphthoxazoles, which are structurally related to benzoxazoles, are known to interact with DNA through an intercalative mode. nih.gov Furthermore, a class of commercial fluorescent dyes containing benzoxazole and benzothiazole (B30560) structures are known DNA intercalators, suggesting that the benzoxazole scaffold has the potential to participate in such interactions. nih.gov
Antimicrobial Activity Mechanisms (Antibacterial, Antifungal, Antiviral, Antiparasitic)
The 2-substituted benzoxazole scaffold is a cornerstone in the development of new antimicrobial agents. nih.gov Derivatives have shown potent activity against a range of pathogens, including bacteria, fungi, viruses, and parasites. nih.govarabjchem.org
A significant mechanism for the antibacterial activity of benzoxazole derivatives is the inhibition of bacterial DNA gyrase. nih.gov This enzyme is a type II topoisomerase that is essential for bacterial DNA replication and is absent in higher eukaryotes, making it an excellent target for antibacterial drugs. researchgate.net Molecular docking studies have suggested that the antibacterial activity of 2-substituted benzoxazole derivatives can be directly linked to the inhibition of DNA gyrase. nih.gov Novel inhibitors with a benzisoxazole scaffold have been shown to operate by inhibiting DNA gyrase, and importantly, did not show cross-resistance with other DNA gyrase inhibitors like fluoroquinolones. nih.gov This highlights the promise of this class of compounds for treating infections caused by multidrug-resistant bacteria. nih.gov
Anti-inflammatory Action and Enzyme Interaction (e.g., COX-2 Inhibition)
The anti-inflammatory properties of 2-substituted benzoxazole derivatives are primarily attributed to their interaction with cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923). nih.gov While COX-1 is a constitutive isoenzyme that produces prostaglandins with protective effects on the gastrointestinal tract, COX-2 is an inducible enzyme primarily responsible for prostaglandin (B15479496) production at sites of inflammation. nih.govnih.gov The therapeutic anti-inflammatory benefits of non-steroidal anti-inflammatory drugs (NSAIDs) stem from the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal toxicity, are linked to the inhibition of COX-1. nih.gov
Research has focused on developing 2-substituted benzoxazole derivatives as selective COX-2 inhibitors to mitigate these side effects. nih.gov Studies have shown that certain benzoxazole analogs exhibit potent anti-inflammatory activity by selectively binding to the COX-2 protein pocket. nih.gov For instance, a series of newly synthesized 2-substituted benzoxazole derivatives demonstrated significant anti-inflammatory potential in carrageenan-induced paw edema assays in animal models. nih.govresearchgate.net The mechanism of action for COX-2 inhibitors often involves blocking the biosynthesis of prostaglandins, which are lipid compounds that mediate both acute and chronic inflammation. nih.gov By selectively inhibiting COX-2, these benzoxazole scaffolds can effectively reduce inflammation with a potentially improved safety profile compared to non-selective NSAIDs. nih.govnih.gov Some pyrazoline derivatives containing the benzoxazole moiety have also been reported to selectively inhibit COX-2 with minimal activity against COX-1. bioworld.com Further investigations into dual COX-2/5-LOX inhibitors have identified derivatives that significantly reduce inflammatory responses by inhibiting prostaglandin E2 (PGE2) and pro-inflammatory cytokines like IL-6 and TNF-α. rsc.org
Investigation of Other Pharmacological Mechanisms (e.g., Analgesic, Neuroprotective, Cholinesterase Inhibition)
Beyond their anti-inflammatory effects, benzoxazole scaffolds have been explored for a range of other pharmacological activities, including analgesic, neuroprotective, and cholinesterase inhibitory actions.
Analgesic Activity: The analgesic effects of these compounds are often linked to their anti-inflammatory properties, particularly the inhibition of COX-2, which reduces the production of pain-sensitizing prostaglandins. bioworld.com Studies on dual COX-2/5-LOX inhibitors with a benzhydrylpiperazine-benzoxazole core have shown significant pain reduction in animal models, comparable to standard drugs like indomethacin. rsc.org
Neuroprotective and Cholinesterase Inhibition: Benzoxazole derivatives have emerged as promising candidates for treating neurodegenerative conditions like Alzheimer's disease. researchgate.net One of the key mechanisms in Alzheimer's is the decline in acetylcholine (B1216132) levels due to the action of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netmdpi.com Several novel benzoxazole and naphthoxazole analogs have been identified as potent inhibitors of these enzymes. mdpi.comnih.gov For example, 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol was found to have nanomolar activity against AChE (IC₅₀ = 58 nM) and moderate activity against BChE (IC₅₀ = 981 nM). nih.gov Kinetic studies revealed a mixed-type inhibition mechanism for the most active compounds against AChE. mdpi.com This dual inhibition is considered beneficial as the activity of BChE increases significantly in the brains of Alzheimer's patients. mdpi.com The effectiveness of these derivatives in inhibiting acetylcholinesterase highlights their potential to address the cholinergic deficits associated with the disease. researchgate.net
Table 1: Cholinesterase Inhibitory Activity of Selected Benzoxazole Analogs
| Compound | Target Enzyme | IC₅₀ Value |
|---|---|---|
| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | AChE | 58 nM nih.gov |
| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | BChE | 981 nM nih.gov |
| Benzoxazole derivative 2f (2-aryl-6-carboxamide) | AChE | Better inhibitor than rivastigmine (B141) researchgate.net |
Molecular Docking Studies for Target Identification and Binding Modes
Molecular docking is a computational technique widely used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is instrumental in the rational design of new drugs and for elucidating the potential mechanisms of action for compounds like 2-substituted benzoxazoles. nih.govijpsdronline.com By simulating the interaction between a benzoxazole derivative and a biological target, researchers can identify potential binding sites, understand the intermolecular interactions driving the binding process, and estimate the strength of this interaction. nih.govnih.gov
These in silico studies have been applied to various benzoxazole derivatives to explore their activity as antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.govijpsdronline.com For example, docking studies have been used to investigate the binding of benzoxazole analogs in the active site of enzymes such as DNA gyrase (for antibacterial activity), COX-2 (for anti-inflammatory effects), and VEGFR-2 (for anticancer properties). nih.govnih.govresearchgate.net The results are typically expressed as a docking score or binding energy, which helps in ranking compounds and selecting the most promising candidates for further synthesis and biological evaluation. nih.govresearchgate.net
A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues within the protein's binding pocket. nih.gov These interactions, which stabilize the ligand-protein complex, are primarily non-covalent and can include hydrogen bonds, hydrophobic interactions, ionic bonds, and water bridges. nih.govnih.gov
For benzoxazole derivatives, docking studies have revealed specific binding modes with various protein targets. In the context of anti-inflammatory activity, simulations have shown that these compounds can fit into the active site of the COX-2 enzyme, forming key interactions that are essential for inhibition. nih.gov Similarly, when studied as potential anticancer agents targeting VEGFR-2, docking analyses indicated that potent benzoxazole inhibitors form interactions with key amino acids in the enzyme's active site, mirroring the binding mode of established inhibitors like sorafenib. researchgate.net The analysis often involves visualizing the docked pose to identify which parts of the benzoxazole scaffold are involved in which interactions. nih.gov This detailed understanding of ligand-protein contacts is vital for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their potency and selectivity. nih.gov
Molecular docking programs calculate a score or binding energy that serves as an estimate of the binding affinity between the ligand and the protein. uomustansiriyah.edu.iq This value, often expressed in kcal/mol, represents the free energy of binding (ΔG); a more negative value typically indicates a stronger and more stable interaction. nih.gov
Docking studies on various benzoxazole derivatives have predicted a range of binding affinities against different biological targets. For instance, studies on a series of benzoxazole derivatives as potential mTOR inhibitors showed docking scores ranging from -7.084 to -7.426 kcal/mol. researchgate.net In another study, benzothiazole-based hybrid molecules (structurally related to benzoxazoles) targeting the HDAC8 enzyme showed calculated binding energies (ΔG) as low as -10.093 kcal/mol, which was significantly lower than the reference drug Vorinostat (-5.375 kcal/mol), suggesting a higher potential potency. uomustansiriyah.edu.iq These predicted affinities are critical for prioritizing compounds for synthesis and experimental testing, thereby streamlining the drug discovery process. ijpsdronline.com The correlation between predicted binding affinities and experimentally determined biological activities (like IC₅₀ values) can validate the docking model and provide confidence in its predictive power for designing new, more effective molecules. rsc.org
Table 2: Predicted Binding Affinities of Benzoxazole and Related Derivatives from Molecular Docking Studies
| Compound Series | Target Protein | Predicted Binding Affinity (Docking Score / ΔG) | Reference |
|---|---|---|---|
| Benzoxazole derivatives | 4JT5 (mTOR) | -7.084 to -7.426 kcal/mol | researchgate.net |
| Benzothiazole-hydroxamate hybrids | HDAC8 | -6.315 to -10.093 kcal/mol | uomustansiriyah.edu.iq |
Applications in Advanced Materials Science and Chemical Probes
Fluorescent Dyes and Pigments Based on 2-(Diethylamino)benzoxazole Systems
The intense blue fluorescence and high quantum yield of many 2-(diethylamino)benzoxazole derivatives make them excellent candidates for use as fluorescent dyes and pigments. These materials are valued for their ability to absorb ultraviolet light and re-emit it in the visible spectrum, leading to enhanced brightness and unique color effects in a variety of matrices.
In the textile industry, achieving a high degree of whiteness is often a critical quality parameter. Optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs), are employed to counteract the natural yellowish tint of fibers and fabrics. researchgate.net These compounds function by absorbing UV radiation and emitting blue light, which results in a brighter, whiter appearance. researchgate.netarts.ac.uk Benzoxazole (B165842) derivatives, particularly those with stilbene (B7821643) moieties, are a prominent class of OBAs used for synthetic fibers like polyester. researchgate.netnbinno.comgoogle.com
While specific data on "Benzoxazole, 2-(diethylamino)-" as a commercial OBA is not extensively detailed in publicly available literature, the structural motif is highly relevant. For instance, coumarin-benzimidazole derivatives featuring a 7-(diethylamino) group have been synthesized as fluorescent reactive dyes for cotton, producing high-visibility coloration. icrc.ac.ir This demonstrates the efficacy of the diethylamino group in creating intense fluorescence suitable for textile applications. The development of such dyes often involves creating water-soluble variants to ensure effective application and fixation on fabrics. icrc.ac.ir The performance of these dyes is evaluated based on their photophysical properties, such as quantum yield and emission wavelength, as well as their fastness to washing and light. researchgate.net
Table 1: Properties of a High-Visibility Fluorescent Reactive Dye for Cotton
| Property | Value |
|---|---|
| Dye Structure | Coumarin-benzimidazole with a 7-(diethylamino) group and a reactive moiety |
| Maximum Emission Wavelength | 512 nm |
| Quantum Yield (in aqueous form) | 0.65 |
| Dyeing Exhaustion on Cotton | 83% |
| Compliance Standard | ISO 20471:2013 for high-visibility clothing |
The application of fluorescent dyes extends to paints and resins, where they are used to create vibrant, eye-catching colors for safety signage, artistic applications, and specialty coatings. yulongfrtex.com Fluorescent pigments are dispersed within a resinous binder to form a solid coating upon drying. yulongfrtex.com While direct research on "Benzoxazole, 2-(diethylamino)-" in paints is limited in the available literature, the general class of benzoxazole dyes is utilized for their fluorescence and stability. researchgate.net For a fluorescent dye to be effective in these applications, it must exhibit good compatibility with the resin system, high color strength, and adequate lightfastness to prevent rapid fading. The intense fluorescence of the 2-(diethylamino)benzoxazole scaffold suggests its potential as a chromophore in the design of novel pigments for these applications.
Fluorescent Probes and Chemosensors for Biological Systems and Environmental Monitoring
The sensitivity of the fluorescence of 2-(diethylamino)benzoxazole systems to their local environment makes them highly suitable for the development of fluorescent probes and chemosensors. mdpi.com These molecular tools can detect and report on changes in their surroundings, such as polarity, pH, viscosity, and the presence of specific ions, through changes in their fluorescence intensity, lifetime, or emission wavelength.
The fluorescence of molecules containing a diethylamino group can be highly sensitive to pH. nih.govnih.gov Protonation of the amino group can alter the electronic properties of the molecule, leading to a change in its fluorescence. This principle has been used to design fluorescent pH probes. For example, a benzothiazole-based ratiometric fluorescent probe has been developed that can monitor pH fluctuations with high sensitivity. researchgate.net These probes can be designed to have a pKa in the physiological range, making them suitable for monitoring pH changes in living cells. nih.govsemanticscholar.org
Viscosity is another important parameter in biological systems, and fluorescent molecular rotors are a class of probes used for its measurement. researchgate.net These molecules have a rotatable bond that is hindered in viscous environments, leading to an increase in fluorescence intensity. While specific examples of 2-(diethylamino)benzoxazole as a viscosity sensor are not prominent, the underlying principles of molecular rotors could be applied to this scaffold. For instance, a novel fluorescent probe based on a benzothiazole (B30560) dye has been shown to have the potential to detect changes in both pH and viscosity. researchgate.net
Table 2: Characteristics of a Benzothiazole-Based Fluorescent Probe for pH and Viscosity
| Feature | Description |
|---|---|
| Sensing Mechanism | Intramolecular Charge Transfer (ICT) |
| pH Sensing Range | 5.75 - 7.00 |
| pKa | 6.5 |
| Additional Sensing Capability | Viscosity changes |
| Applications | pH monitoring in environmental water samples and human serum |
Fluorescent chemosensors for the detection of metal ions are of great interest due to the important roles these ions play in biological and environmental systems. mdpi.comnih.gov The benzoxazole core can be incorporated into a larger molecular structure that includes a specific binding site for a target ion. mdpi.comnih.gov Upon binding of the ion, the fluorescence properties of the benzoxazole fluorophore are modulated, providing a detectable signal.
Several benzoxazole-based fluorescent sensors have been developed for the detection of zinc ions (Zn²⁺). mdpi.comnih.gov These sensors often operate on a "turn-on" mechanism, where the fluorescence is quenched in the absence of the ion and is significantly enhanced upon binding. nih.gov This can be achieved by designing the sensor so that a photoinduced electron transfer (PET) process quenches the fluorescence, and the binding of the zinc ion inhibits this process, thereby restoring fluorescence. researchgate.net
Table 3: Performance of a Benzoxazole-Based Fluorescent Chemosensor for Zinc
| Parameter | Details |
|---|---|
| Sensor Design | 2-(2'-aminophenyl)benzoxazole-amide-2-picolylamine |
| Sensing Mechanism | OFF-ON fluorescence enhancement |
| Fluorescence Enhancement upon Zn²⁺ Binding | 25-fold |
| Selectivity | High selectivity for Zn²⁺ over other metal ions |
| Application | Detection of Zn²⁺ in aqueous solution |
Fluorescent labeling is a powerful tool in cell biology, allowing for the visualization of specific cellular components and processes. nih.gov Small-molecule fluorescent probes offer advantages such as good cell permeability and the ability to target specific organelles or biomolecules. nih.govnih.gov The benzoxazole scaffold has been explored for such applications. For example, benzoxazole and naphthoxazole derivatives have been investigated as fluorescent DNA probes. periodikos.com.br
The 2-(diethylamino)benzoxazole core, with its strong fluorescence and potential for functionalization, is a promising candidate for the development of new bioimaging probes. nih.gov By attaching specific targeting moieties, these probes could be directed to particular locations within a cell, and their fluorescence would allow for high-contrast imaging. The photophysical properties of these probes, such as their excitation and emission wavelengths, can be tuned through chemical modification to be suitable for various microscopy techniques.
Optoelectronic Material Applications
The unique photophysical properties of benzoxazole derivatives, such as strong fluorescence and high quantum yields, have positioned them as promising candidates for various optoelectronic applications. These properties are often attributed to processes like excited-state intramolecular proton transfer (ESIPT). However, detailed investigations into "Benzoxazole, 2-(diethylamino)-" for these specific applications are not widely documented.
Laser Dyes
Organic Light-Emitting Diodes (OLEDs)
The field of organic light-emitting diodes (OLEDs) has seen the exploration of various benzoxazole-containing molecules. These compounds can serve as emitters, hosts, or electron-transporting materials. For instance, coumarin (B35378) derivatives with a benzoxazolyl moiety, such as 7-(diethylamino)-3-(benzoxazol-2-yl)coumarin, have been synthesized and shown to exhibit strong blue-green emissions. nih.gov Despite the structural similarity, specific electroluminescence data and performance metrics for "Benzoxazole, 2-(diethylamino)-" in OLED devices have not been detailed in available research.
Solar Energy Collectors
The application of organic dyes in solar energy collectors relies on their ability to absorb a broad spectrum of sunlight and exhibit high photostability. While the general class of benzoxazoles has been considered for such applications due to their UV-absorbing properties, there is no specific research available that details the efficiency or performance of "Benzoxazole, 2-(diethylamino)-" in solar energy collection systems.
Organic Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are critical for applications in photonics and optoelectronics. The NLO properties of organic molecules are often enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. While benzimidazole (B57391) and benzothiazole derivatives have been investigated for their second-order NLO properties, specific data on the NLO coefficients of "Benzoxazole, 2-(diethylamino)-" are not present in the current body of scientific literature.
UV Filters for Photoprotective Formulations
Benzoxazole derivatives are recognized for their potential as UV filters in sunscreen formulations due to their strong absorption in the UVA and UVB regions and their capacity for rapid, non-destructive dissipation of absorbed energy. Studies on 2-(2'-hydroxyphenyl)benzoxazole derivatives have demonstrated their high photostability and significant Sun Protection Factor (SPF) values. scielo.brsemanticscholar.org These compounds effectively absorb harmful UV radiation and dissipate the energy through intramolecular mechanisms. scielo.br However, it is important to note that this research focuses on derivatives containing a hydroxyl group adjacent to the benzoxazole ring, which facilitates the ESIPT process crucial for their photoprotective action. There is a lack of specific studies evaluating the efficacy and photostability of "Benzoxazole, 2-(diethylamino)-" as a UV filter.
Future Research Directions and Unexplored Avenues for 2 Diethylamino Benzoxazole Chemistry
Design and Synthesis of Novel Derivatives with Enhanced and Tunable Properties
A primary avenue for future research lies in the rational design and synthesis of new 2-(diethylamino)benzoxazole derivatives with strategically modified structures to achieve enhanced efficacy and finely tuned properties. Structure-activity relationship (SAR) studies are critical in this endeavor, providing insights into how specific substituents on the benzoxazole (B165842) core influence biological activity and photophysical characteristics. mdpi.comresearchgate.net
Future synthetic strategies will likely focus on:
Systematic Substitution: Introducing a diverse array of functional groups—both electron-donating and electron-withdrawing—at various positions on the benzoxazole ring system. researchgate.netresearchgate.net This allows for the modulation of the molecule's electronic properties, which can significantly impact its performance as a therapeutic agent or functional material.
Bioisosteric Replacement: Replacing the diethylamino group with other amino substituents or bioisosteres to explore effects on solubility, receptor binding, and metabolic stability.
Hybrid Molecules: Creating hybrid compounds by linking the 2-(diethylamino)benzoxazole scaffold to other pharmacologically active moieties. This approach aims to develop multifunctional agents with potentially synergistic or novel mechanisms of action.
The goal is to build a comprehensive library of derivatives, enabling a deeper understanding of the SAR and facilitating the development of compounds optimized for specific applications, from targeted anticancer agents to highly sensitive fluorescent probes. mdpi.com
Deeper Exploration of Specific Biological Targets and Signaling Pathways
While derivatives of the parent benzoxazole scaffold have shown promise against a range of biological targets, including bacteria, fungi, and cancer cells, the specific molecular interactions and signaling pathways for many analogues, including those with a 2-(diethylamino) group, remain to be fully elucidated. wisdomlib.orgnih.govnih.gov Future research should prioritize a more profound exploration of their mechanisms of action.
Key areas of investigation include:
Target Identification and Validation: Utilizing advanced chemical biology and proteomic approaches to identify the specific protein targets of biologically active 2-(diethylamino)benzoxazole derivatives. For instance, some benzoxazole analogues have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govnih.govresearchgate.net Future work could explore this and other potential kinase targets.
Pathway Analysis: Investigating how these compounds modulate critical signaling pathways within cells. This includes studying their effects on apoptosis, cell cycle progression, and inflammatory responses. researchgate.net Understanding these pathways is essential for optimizing therapeutic efficacy and predicting potential side effects.
Antimicrobial Mechanisms: For derivatives exhibiting antibacterial or antifungal properties, research is needed to determine whether they act by inhibiting cell wall synthesis, protein synthesis, DNA gyrase, or other essential microbial processes. nih.govarabjchem.orgesisresearch.org
A thorough understanding of the molecular targets and pathways will enable the design of more selective and potent therapeutic agents with improved clinical potential.
Development of Advanced Materials with Tailored Photophysical Characteristics
The inherent fluorescence of many benzoxazole derivatives presents significant opportunities for their development as advanced functional materials. rsc.org The 2-(diethylamino) group, as an electron-donating substituent, can play a crucial role in modulating the photophysical properties of the benzoxazole core.
Future research should focus on:
Tunable Fluorophores: Systematically modifying the chemical structure to fine-tune the emission wavelength, quantum yield, and Stokes shift. semanticscholar.org This could lead to the development of novel fluorescent probes for bio-imaging and sensors for specific ions or biomolecules.
Excited-State Intramolecular Proton Transfer (ESIPT): Investigating derivatives designed to exhibit ESIPT, a phenomenon that can lead to exceptionally large Stokes shifts. rsc.orgsemanticscholar.org Materials with this property are highly desirable for applications in organic light-emitting diodes (OLEDs), laser dyes, and molecular switches.
Solid-State Emitters: Designing derivatives that maintain high fluorescence efficiency in the solid state, overcoming the common issue of aggregation-caused quenching. researchgate.net This is crucial for applications in solid-state lighting and display technologies.
By rationally tailoring the molecular structure, it will be possible to create a new generation of 2-(diethylamino)benzoxazole-based materials with photophysical characteristics precisely engineered for specific technological applications.
Integration into Supramolecular Assemblies and Nanomaterials
A fascinating and largely unexplored frontier is the incorporation of 2-(diethylamino)benzoxazole units into larger, more complex systems such as supramolecular assemblies and nanomaterials. This integration can unlock novel properties and functionalities that are not accessible with individual molecules.
Promising research directions include:
Self-Assembling Systems: Designing derivatives capable of self-assembly into well-defined nanostructures like nanofibers, vesicles, or organogels. researchgate.net The self-assembly process can be driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, leading to materials with unique optical and mechanical properties.
Polymer Conjugation: Covalently attaching 2-(diethylamino)benzoxazole units to polymer backbones. This could yield fluorescent polymers for use in sensing applications, bio-imaging, or as components in electronic devices.
Nanoparticle Functionalization: Using these compounds to functionalize the surface of nanoparticles (e.g., gold, silica (B1680970), or magnetic nanoparticles). nih.gov This could create hybrid nanomaterials that combine the photophysical properties of the benzoxazole with the unique characteristics of the nanoparticle core, leading to applications in targeted drug delivery, diagnostics, and catalysis.
Exploring the collective behavior of 2-(diethylamino)benzoxazole derivatives within these larger architectures opens up a wealth of possibilities for creating next-generation smart materials and biomedical technologies.
Computational Design and Prediction of New 2-(Diethylamino)benzoxazole Analogues
In silico methods are powerful tools that can accelerate the discovery and optimization of new chemical entities by predicting their properties before their synthesis, thereby saving significant time and resources. nih.gov The application of computational chemistry to the 2-(diethylamino)benzoxazole scaffold is a critical area for future development.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the structural features of derivatives with their biological activities. nih.gov These models can provide valuable insights for designing new compounds with enhanced potency.
Molecular Docking: Simulating the binding interactions between 2-(diethylamino)benzoxazole analogues and their biological targets (e.g., enzyme active sites). nih.govnih.gov Docking studies can help elucidate binding modes, identify key interactions, and guide the design of more effective inhibitors. researchgate.net
Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the dynamic behavior of ligand-receptor complexes, providing a more realistic picture of the binding stability and conformational changes over time. nih.gov
Quantum Chemical Calculations: Employing methods like Time-Dependent Density Functional Theory (TD-DFT) to predict the photophysical properties (e.g., absorption and emission spectra) of new derivatives, guiding the design of novel fluorophores and materials. rsc.orgsemanticscholar.org
A synergistic approach combining computational prediction with experimental synthesis and evaluation will undoubtedly streamline the development of new 2-(diethylamino)benzoxazole-based compounds for a wide range of applications.
Green Chemistry Innovations in Synthesis and Application
Adopting the principles of green chemistry is essential for the sustainable development of chemical processes. Future research on 2-(diethylamino)benzoxazole and its derivatives should increasingly focus on environmentally benign synthetic methods and applications. researchgate.net
Key areas for innovation include:
Eco-Friendly Synthetic Routes: Developing synthetic protocols that minimize waste and avoid the use of hazardous reagents and solvents. mdpi.comnih.gov This includes the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly reduce reaction times and improve energy efficiency. mdpi.comnih.gov
Novel Catalytic Systems: Employing reusable and non-toxic catalysts, such as supported ionic liquids or magnetic nanoparticles, to facilitate the synthesis of the benzoxazole core. nih.govajchem-a.com The use of metal-free catalytic systems is also a highly desirable goal. nih.govmdpi.com
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, such as one-pot, multicomponent reactions. researchgate.net
Sustainable Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol (B145695), or deep eutectic solvents. mdpi.comjetir.org
By integrating green chemistry principles throughout the lifecycle of these compounds, from their synthesis to their final application, the environmental impact of 2-(diethylamino)benzoxazole chemistry can be substantially reduced. nih.gov
Q & A
Q. What are the common synthetic routes for 2-(diethylamino)benzoxazole, and how can reaction conditions be optimized for academic-scale synthesis?
The compound is typically synthesized via cyclocondensation of 2-aminophenol derivatives with carbonyl-containing reagents. A widely used method involves reacting 2-aminophenol with diethylcarbamoyl chloride in the presence of a dehydrating agent (e.g., POCl₃) under reflux conditions . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst choice (e.g., nano-ZnO for improved yield ). Purity can be enhanced via column chromatography or recrystallization using ethyl acetate/hexane mixtures .
Q. How can researchers characterize the purity and structural integrity of 2-(diethylamino)benzoxazole derivatives?
Key techniques include:
- HPLC/GC : For quantifying purity (>98% by GC, as per industrial standards ).
- NMR/FTIR : To confirm the presence of the diethylamino group (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂ in ¹H NMR; C-N stretch at ~1250 cm⁻¹ in IR) .
- Mass spectrometry : To verify molecular weight (e.g., m/z 190.2 for the parent ion) .
Advanced Research Questions
Q. How can excited-state intramolecular proton transfer (ESIPT) in 2-(diethylamino)benzoxazole derivatives be studied to design fluorescent probes?
ESIPT mechanisms are analyzed using:
- Time-resolved fluorescence spectroscopy : To track proton transfer kinetics (e.g., dual emission bands at ~450 nm and ~550 nm) .
- DFT calculations : To model H-bonding networks and predict Stokes shifts .
For sensor design, substituents like hydroxyl or amino groups at specific positions enhance ESIPT efficiency, as seen in 2-(4-aminophenyl)benzoxazole-based probes for nerve agent detection .
Q. What strategies resolve contradictions in reported biological activity data for benzoxazole derivatives?
Discrepancies (e.g., varying IC₅₀ values in anticancer assays) arise from differences in:
- Cellular models : Use standardized cell lines (e.g., MCF-7 for breast cancer) and replicate protocols from peer-reviewed studies .
- Compound solubility : Pre-treat samples with DMSO/PBS mixtures to ensure homogeneity .
- Statistical rigor : Apply ANOVA with post-hoc tests to validate significance across datasets .
Methodological Challenges
Q. How can researchers mitigate photodegradation in 2-(diethylamino)benzoxazole derivatives during UV stability studies?
Q. What computational tools are effective for predicting the bioactivity of novel 2-(diethylamino)benzoxazole analogs?
- Molecular docking (AutoDock Vina) : To screen against target proteins (e.g., tubulin for anticancer activity) .
- QSAR models : Use descriptors like logP and polar surface area to correlate structure with antimicrobial potency .
Safety and Handling
Q. What safety protocols are critical when handling 2-(diethylamino)benzoxazole in laboratory settings?
- GHS compliance : Follow P280 (wear gloves/eye protection) and P210 (avoid heat/open flames) guidelines due to flammability and irritant risks .
- Waste disposal : Neutralize residues with 10% NaOH before incineration .
Biological Evaluation
Q. How can researchers design assays to evaluate the antimicrobial activity of 2-(diethylamino)benzoxazole derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
